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1,3,5-Trifluoro-2-iodobenzene

Cat. No.: B3426083
CAS No.: 506407-82-5
M. Wt: 257.98 g/mol
InChI Key: CTUZRFPGJAMCBX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organoiodine Compounds in Modern Chemistry

Fluorinated organoiodine compounds, a class to which 1,3,5-trifluoro-2-iodobenzene (B1349993) belongs, are of considerable importance in contemporary chemistry. The presence of both fluorine and iodine atoms on an organic scaffold provides a versatile platform for a wide array of chemical transformations.

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by a halogen. sparkl.me These compounds are fundamental in organic synthesis, serving as precursors for a multitude of more complex molecules through various substitution and coupling reactions. sparkl.menumberanalytics.com The carbon-halogen bond in these molecules is a key reactive site. savemyexams.com The nature of the halogen atom influences the reactivity of the aryl halide. wikipedia.org For instance, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds particularly good leaving groups in nucleophilic substitution and cross-coupling reactions. wikipedia.org This reactivity is a cornerstone of modern synthetic strategies, enabling the construction of intricate molecular architectures found in pharmaceuticals, agrochemicals, and materials. numberanalytics.compku.edu.cn

The fluorine and iodine atoms in this compound exert profound electronic and steric effects that dictate its reactivity. Fluorine is the most electronegative element, and its presence on the benzene ring significantly alters the electron distribution. chinesechemsoc.org This high electronegativity creates a strong, polarized carbon-fluorine bond, which can influence the acidity of nearby protons and the reactivity of other functional groups. taylorandfrancis.com

Conversely, iodine is much larger and less electronegative than fluorine, but it is more polarizable. masterorganicchemistry.com The large size of the iodine atom can introduce steric hindrance, influencing the regioselectivity of reactions. The polarizability of iodine allows it to participate in unique interactions, such as halogen bonding, which is a noncovalent interaction that can direct the assembly of molecules in the solid state. vu.nl The combination of the strongly electron-withdrawing fluorine atoms and the large, polarizable iodine atom in this compound creates a unique electronic environment on the aromatic ring, making it a highly versatile reagent in organic synthesis. rsc.orgresearchgate.net

Contextualization within Organofluorine Chemistry

The study and application of this compound are deeply rooted in the broader field of organofluorine chemistry, which focuses on the synthesis and properties of organic compounds containing carbon-fluorine bonds.

The field of organofluorine chemistry began to take shape even before the isolation of elemental fluorine in 1886. nih.gov Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. nih.gov A significant breakthrough came in 1927 with the Balz-Schiemann reaction, which provided a reliable method for synthesizing aryl fluorides from arylamines via diazonium tetrafluoroborate (B81430) salts. thieme-connect.deacs.org This reaction was a cornerstone for the synthesis of fluoroarenes for many years. thieme-connect.de The development of new fluorinating agents, such as N-fluoro compounds, in the latter half of the 20th century provided milder and more selective methods for fluorination. researchgate.net These historical advancements paved the way for the synthesis and study of complex fluorinated molecules like this compound.

Modern synthetic chemistry has seen a rapid expansion of methods for creating fluorinated aromatic compounds. researchgate.netspringernature.com These strategies are often more efficient and environmentally friendly than older methods. researchgate.net Key contemporary approaches include:

Direct C-H Fluorination: This method involves the direct replacement of a carbon-hydrogen bond on an aromatic ring with a carbon-fluorine bond, often using electrophilic fluorinating agents like Selectfluor. mdpi.comcas.cn

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are now widely used to facilitate the fluorination of aryl halides and other precursors under mild conditions. chinesechemsoc.orgspringernature.com

Nucleophilic Fluorination: The use of fluoride (B91410) salts to displace leaving groups on an aromatic ring remains a viable strategy, with advancements in catalyst and reaction conditions improving its scope and efficiency. acs.org

These modern methods have made a wide range of fluorinated aromatic building blocks, including this compound, more accessible for research and development. researchgate.netmdpi.com

Overview of this compound as a Key Building Block

This compound has emerged as a crucial building block in organic synthesis due to its unique combination of reactive sites. iodobenzene.ltd The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. rsc.org The fluorine atoms, in addition to their electronic influence, can also participate in specific interactions and can be targeted in certain synthetic transformations. This dual reactivity makes it a valuable precursor for creating complex molecules with tailored properties for applications in medicinal chemistry and materials science. iodobenzene.ltd

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValue
CAS Number 41860-63-3 chemshuttle.com
Molecular Formula C₆H₂F₃I chemshuttle.com
Molecular Weight 257.98 g/mol chemshuttle.com
Appearance Colorless to light yellow liquid iodobenzene.ltd
Purity Typically 95% or higher chemshuttle.com
Storage 2-8 °C chemshuttle.com

General Utility in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, primarily due to the distinct reactivity of its carbon-iodine bond. lookchem.com As an aryl iodide, it is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for constructing carbon-carbon bonds, allowing for the assembly of complex molecular architectures from simpler precursors. nih.govnih.govresearchgate.net

The presence of the three fluorine atoms on the benzene ring significantly influences the molecule's reactivity. These electron-withdrawing groups modify the electronic density of the aromatic ring, which can affect the rates and outcomes of synthetic transformations. The compound is categorized commercially as a fluorinated building block, an iodide, and a benzene derivative, highlighting its role as a foundational component for more complex structures. bldpharm.com Its synthesis typically involves multi-step processes where fluorine and iodine atoms are methodically introduced onto a benzene derivative precursor through halogenation and fluorination reactions. lookchem.com

Importance in the Design of Novel Materials and Active Compounds

The unique arrangement of atoms in this compound makes it a valuable intermediate in the development of new functional materials and biologically active compounds. lookchem.com

In materials science, this compound is explored as a precursor for substances with unique photoelectric properties. lookchem.com The incorporation of the trifluoro-iodophenyl moiety into larger molecular systems can influence their electronic structure, which is a key factor in the performance of organic electronic devices. While specific examples are proprietary or in early-stage research, the general strategy involves using this molecule to construct larger, conjugated systems for potential use in fields like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The principles of crystal engineering, particularly the formation of halogen bonds, are relevant in this context, although much of the detailed published research focuses on the related compound 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152). researchgate.netnih.govacs.org

In medicinal chemistry and agrochemistry, this compound is used as a key intermediate for creating novel therapeutic drugs and pesticides. lookchem.com The introduction of a trifluorinated phenyl group can enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule. The unique chemical structure of this building block allows for its efficient incorporation into potential drug candidates, aiming to improve pharmacological activity and selectivity. lookchem.com Its application as a synthetic intermediate facilitates the development of new chemical entities for a wide range of biological targets. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F3I B3426083 1,3,5-Trifluoro-2-iodobenzene CAS No. 506407-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trifluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUZRFPGJAMCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964877
Record name 1,3,5-Trifluoro-2-iodobenzene
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Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506407-82-5, 41860-63-3
Record name 1,3,5-Trifluoro-2-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIFLUOROIODOBENZENE
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Record name 506407-82-5
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Advanced Synthetic Methodologies for 1,3,5 Trifluoro 2 Iodobenzene and Its Derivatives

Strategies for Direct Iodination of Fluorinated Benzene (B151609) Precursors

Direct iodination of 1,3,5-trifluorobenzene (B1201519) presents a straightforward approach to synthesizing the target compound. This typically involves electrophilic substitution, where an iodine-containing electrophile attacks the electron-rich aromatic ring.

Electrophilic iodination is a fundamental method for introducing an iodine atom onto an aromatic ring. For fluorinated benzenes, the reaction proceeds via an electrophilic aromatic substitution mechanism. While molecular iodine (I₂) itself is generally unreactive toward aromatic rings, its reactivity can be enhanced by the presence of an oxidizing agent. libretexts.orglibretexts.org These agents oxidize I₂ to a more potent electrophilic species, often represented as I⁺. libretexts.org

A variety of reagents and conditions have been developed for this purpose. For instance, a combination of iodine and a suitable oxidant can effectively iodinate even deactivated aromatic rings. chemrxiv.org Additionally, methods utilizing elemental fluorine to generate IF in situ have been reported for the direct iodination of aromatic compounds. scispace.com Another approach involves the use of iodine monochloride (ICl), which acts as a source of I⁺ due to the polarity of the I-Cl bond. thieme-connect.com

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective transformations. arkat-usa.org These compounds, which feature iodine in a higher oxidation state (typically +3 or +5), are effective in mediating a wide range of reactions, including iodination. arkat-usa.orgmdpi.comumich.edu

Among the various hypervalent iodine(III) reagents, [Bis(trifluoroacetoxy)iodo]benzene (PIFA) is particularly noteworthy. arkat-usa.org PIFA, along with other reagents like Phenyliodine(III) diacetate (PIDA), can be used in conjunction with a fluorine source to generate a reactive fluoroiodine(III) species in situ, facilitating fluorination reactions. arkat-usa.org The general structure of commonly used hypervalent iodine reagents is depicted below.

Reagent NameAbbreviation
[Bis(trifluoroacetoxy)iodo]benzenePIFA
Phenyliodine(III) diacetatePIDA
(Difluoroiodo)benzene
4-(Difluoroiodo)toluene
1-Fluoro-3,3-dimethyl-1,2-benziodoxole

This table showcases several key hypervalent iodine reagents utilized in modern organic synthesis.

The mechanism of reactions mediated by hypervalent iodine reagents is a subject of ongoing investigation. In the context of fluorocyclization of unsaturated alcohols, it has been proposed that the reaction proceeds through a metathesis mechanism involving an iodine(III)-π intermediate, rather than a traditional S(_N)2 pathway. acs.org Lewis or Brønsted acid activation plays a crucial role in these transformations. acs.org

For copper-catalyzed reactions involving hypervalent iodine reagents, a common mechanistic pathway involves the oxidative addition of a diaryliodonium salt to a Cu(I) catalyst, forming an electrophilic Cu(III) intermediate. mdpi.com This is followed by coordination of a nucleophile and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. mdpi.com In the absence of a metal catalyst, the reaction mechanism for α-acetoxylation of cyclic ketones using hypervalent iodine reagents is thought to proceed via an S(_N)2 substitution mechanism. frontiersin.org

Traditional methods for the iodination of aromatic compounds often rely on harsh reaction conditions, such as the use of strong acids like concentrated H₂SO₄. chemrxiv.org These methods can also suffer from a lack of selectivity and the use of toxic metals. Direct iodination with molecular iodine often requires a strong oxidizing agent or a Lewis acid catalyst. libretexts.orgquora.com In contrast, modern methods employing hypervalent iodine reagents offer several advantages, including milder reaction conditions, higher selectivity, and often avoid the use of toxic heavy metals. arkat-usa.orgbeilstein-journals.org The development of systems that activate I₂ with aryl iodine(III) reagents in organic solvents represents a significant advancement over traditional approaches. chemrxiv.org

Utilization of Hypervalent Iodine Reagents (e.g., [Bis(trifluoroacetoxy)iodo]benzene (PIFA)).

Nucleophilic Routes to Selectively Fluorinated Aromatic Compounds

An alternative strategy for synthesizing fluorinated aromatic compounds involves nucleophilic substitution reactions. These methods are particularly useful for introducing fluorine atoms into specific positions on an aromatic ring.

Nucleophilic aromatic substitution (S(_N)Ar) is a well-established method for forming C(sp²)–fluorine bonds. acs.org This approach typically involves the reaction of an aryl chloride or nitroarene with a fluoride (B91410) source. acs.org The success of S(_N)Ar reactions is highly dependent on the nature of the starting material and the reaction conditions. Electron-withdrawing groups on the aromatic ring are generally required to activate the substrate for nucleophilic attack.

Key considerations in nucleophilic fluorination include the choice of the fluoride source and the solvent. Anhydrous tetraalkylammonium fluorides have proven to be highly effective reagents for S(_N)Ar fluorination, often allowing the reactions to proceed under mild conditions. acs.org The development of methods to generate these reactive fluoride sources in situ has been a significant area of research. acs.org Halogen exchange is another important nucleophilic route, rivaling diazonium-based methods in industrial applications for the synthesis of selectively fluorinated aromatic compounds. rsc.orgrsc.org

Radical and Organometallic Approaches in C-I Bond Formation

Copper-Mediated Perfluoroalkylation of Aryl Halides

Copper-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of perfluoroalkyl groups onto aromatic rings. conicet.gov.ar While methods for trifluoromethylation are more common, the principles extend to the formation of bonds with larger perfluoroalkyl chains and can be conceptually related to the C-I bond formation in compounds like 1,3,5-trifluoro-2-iodobenzene (B1349993).

The arylation of 1H-perfluoroalkanes using aryl iodides can be achieved with a copper chloride/phenanthroline catalyst. nih.govmarquette.edu The general mechanism involves the deprotonation of the 1H-perfluoroalkane, followed by transmetalation with a copper(I) halide to generate a copper-perfluoroalkyl species. nih.govmarquette.edu This intermediate then reacts with the aryl iodide in an oxidative addition/reductive elimination sequence to yield the perfluoroalkylated arene and regenerate the Cu(I) catalyst.

A significant challenge in copper-catalyzed cross-coupling is the typically slow oxidative addition of less reactive aryl halides like bromides and chlorides to Cu(I) complexes. conicet.gov.ar However, the use of directing groups on the aryl halide substrate can accelerate this step.

A plausible catalytic cycle for the copper-mediated perfluoroalkylation of aryl iodides is as follows:

Generation of the Active Copper Species: A Cu(I) source reacts with a perfluoroalkyl source (e.g., RFSiR3 or a deprotonated 1H-perfluoroalkane) to form a Cu(I)-RF intermediate. nih.gov

Oxidative Addition: The aryl iodide (Ar-I) undergoes oxidative addition to the Cu(I)-RF complex, forming a transient Cu(III) intermediate, (Ar)Cu(III)(RF})(I).

Reductive Elimination: This high-valent copper species rapidly undergoes reductive elimination to form the desired product (Ar-RF) and a Cu(I) iodide species, which can re-enter the catalytic cycle.

Catalyst SystemSubstratesKey Features
CuCl/phenanthrolineAryl iodides, 1H-perfluoroalkanesUtilizes readily available perfluoroalkane sources. nih.govmarquette.edu
[(Phen)CuRF]Arylboronate esters, Aryl bromidesPre-formed copper reagent allows for mild reaction conditions. conicet.gov.ar
Cu(I) Iodide/1,10-phenanthroline (B135089)Heteroarenes, Perfluoroalkyl iodidesProceeds via a radical mechanism to achieve direct C-H perfluoroalkylation. researchgate.net

Photochemical and Electrochemical Strategies for Greener Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable methods, with photochemistry and electrochemistry emerging as powerful green alternatives to traditional synthesis. eurekalert.orgresearchgate.net These techniques can facilitate the formation of the C–I bond in aryl iodides through radical-based pathways under mild conditions, often avoiding harsh reagents. pku.edu.cnrsc.org

Photochemical strategies often rely on the photoexcitation of an aryl halide precursor or a photosensitizer. bohrium.comresearchgate.net For instance, the C-I bond in an aryl iodide can undergo homolytic cleavage upon UV irradiation to generate an aryl radical. bohrium.comnih.gov This highly reactive intermediate can then participate in various bond-forming reactions. Photoinduced cross-coupling of aryl iodides with alkenes, for example, proceeds via the generation of aryl radicals from photoexcited aryl iodides. bohrium.comresearchgate.net While this illustrates the reactivity of the C-I bond, similar principles can be envisioned for its formation, where a photochemically generated iodine radical could be trapped by an aryl radical precursor.

Electrochemical synthesis offers another sustainable route, using electric current as a "reagentless" driving force for redox reactions. researchgate.netpku.edu.cn Aryl radicals can be generated through the cathodic reduction of aryl halides or diazonium salts. pku.edu.cnrsc.org An electrochemical strategy for the borylation of aryl iodides proceeds via an aryl radical intermediate formed by the reduction of the aryl iodide at the cathode. pku.edu.cn This demonstrates the feasibility of generating aryl radicals electrochemically, which could then be intercepted by an iodine source to form the C-I bond. Anodic oxidation of aryl iodides is also a green method for generating hypervalent iodine reagents, which are versatile intermediates in organic synthesis. sioc-journal.cn

These light- or electricity-driven methods offer several advantages:

Mild Reaction Conditions: Often performed at room temperature, preserving sensitive functional groups. eurekalert.org

Reduced Waste: Avoids the use of stoichiometric chemical oxidants or reductants. researchgate.net

High Selectivity: Can offer unique selectivity profiles compared to thermal methods. bohrium.com

Synthesis of Highly Fluorinated Aromatic Compounds via Perfluorocycloalkanes

An alternative and powerful strategy for synthesizing highly fluorinated aromatic compounds involves the transformation of saturated perfluorinated carbocycles. acs.org This "build-up" approach, followed by aromatization, provides access to structures that may be difficult to obtain through direct fluorination or functionalization of hydrocarbon arenes.

Reductive Aromatization Reactions

Reductive aromatization, also known as defluorinative aromatization, is a chemical process where a perfluorinated or polyfluorinated cycloalkane or cycloalkene is converted into an aromatic compound through the removal of fluorine atoms. acs.org This transformation is a type of dehydrogenation, formally a redox process, that re-establishes the aromatic system.

The process often involves treating the fluorinated alicyclic precursor with reducing agents. For example, perfluorocyclohexane (B1265658) can be defluorinated to produce hexafluorobenzene. This can be achieved using various metals or metal complexes as the reducing agent. The driving force for the reaction is the formation of a thermodynamically stable aromatic ring.

Role of Metal Complexes and Organic Electron Acceptors

The success of reductive aromatization hinges on the choice of the reducing system. Both metal complexes and organic electron donors have proven effective in promoting this challenging transformation.

Metal Complexes: Transition metal complexes are widely used to catalyze or mediate reductive aromatization.

Pincer-type complexes of iron and ruthenium have shown remarkable activity in dehydrogenation and hydrogenation reactions through a mechanism of metal-ligand cooperation involving aromatization/dearomatization of the ligand itself. nih.gov Soluble iridium pincer complexes have been used for the aromatization of n-alkanes, a process involving dehydrogenation and cyclization. google.com

Porphyrin-based metal complexes , such as those of cobalt, have been shown to be effective in the reductive defluorination of perfluorinated compounds. nih.gov

Palladium(II) complexes can undergo defluorinative arylation, where fluoride abstraction from a fluoroalkyl group is a key step. nsf.gov

Organic Electron Donors: Powerful neutral organic reducing agents, often termed "super-electron-donors," have been developed that can reduce substrates with very negative reduction potentials. acs.orgnih.govstrath.ac.ukresearchgate.net These donors often derive their immense reducing power from the large aromatization energy associated with their own oxidation. nih.govstrath.ac.ukthieme-connect.de They can reduce iodoarenes to aryl radicals or anions and have been shown to reductively cleave C-F bonds, making them suitable reagents for initiating defluorination cascades that lead to aromatization. nih.govstrath.ac.uk

Synthesis of Precursors to this compound

The generation of this compound hinges on the availability of appropriately substituted precursors. The primary precursor is typically 1,3,5-trifluorobenzene, a symmetrically substituted polyfluorinated aromatic ring. This starting material provides the foundational C-F bond framework onto which a halogen, such as iodine, can be selectively introduced at an ortho position. The synthesis of these precursors is a field of significant research, focusing on creating efficient pathways to both the core fluorinated ring and its subsequent halogenated derivatives.

The cornerstone for synthesizing the target molecule is the preparation of 1,3,5-trifluorobenzene (TFB). A prevalent and industrially relevant method for its synthesis is through a halogen exchange (Halex) reaction, starting from a more readily available polychlorinated benzene.

A common approach involves the fluorination of 1,3,5-trichlorobenzene (B151690) (TCB). google.com This transformation is typically achieved by heating TCB with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. google.comchemicalbook.com The reaction conditions, including temperature, solvent, and the presence of catalysts, are crucial for achieving high yields and minimizing the formation of partially fluorinated byproducts like chlorodifluorobenzene. google.com

For instance, reacting 1,3,5-trichlorobenzene with potassium fluoride in a solvent like dimethylimidazolidinone (DMI) at temperatures between 275 to 325 °C can produce 1,3,5-trifluorobenzene. google.com Another documented method uses sulpholane as the solvent, with the reaction carried out at 220 °C for 48 hours, yielding TFB with difluorochlorobenzene as a minor impurity that can be separated by distillation. chemicalbook.com The efficiency of these methods is often tailored by adjusting reaction variables to optimize the yield of the desired trifluorinated intermediate. google.com

Table 1: Synthesis of 1,3,5-Trifluorobenzene via Halogen Exchange
Starting MaterialReagentsSolventTemperatureReaction TimeProductYieldReference
1,3,5-TrichlorobenzenePotassium Fluoride (KF)Dimethylimidazolidinone (DMI)275-325 °CNot Specified1,3,5-TrifluorobenzeneNot Specified google.com
1,3,5-TrichlorobenzenePotassium Fluoride (KF), CNC catalystSulpholane220 °C48 h1,3,5-Trifluorobenzene74% chemicalbook.com

The synthesis of other polyfluorinated benzene derivatives can be achieved through various methods, including reductive dehalogenation of polyfluorochloroarenes or direct fluorination, although the latter can be aggressive and lack selectivity. fluorine1.rugoogle.com However, for the specific substitution pattern required for this compound, the synthesis beginning with 1,3,5-trifluorobenzene is the most direct pathway.

Once 1,3,5-trifluorobenzene is obtained, the next critical step is the regioselective introduction of a halogen atom at one of the vacant ortho positions (C2, C4, or C6). This is an electrophilic aromatic substitution reaction. Due to the deactivating nature of the fluorine substituents, these reactions require carefully controlled conditions. The introduced halogen is often bromine, which can then be converted to iodine, or iodine itself.

Direct bromination of 1,3,5-trifluorobenzene is a key method for producing a suitable precursor. This reaction creates 2-Bromo-1,3,5-trifluorobenzene, a direct antecedent that can potentially be converted to the iodo-derivative through subsequent halogen exchange reactions. The bromination highlights the ability to selectively functionalize one of the C-H bonds on the electron-poor trifluorinated ring. Similarly, iodination can be performed. While direct iodination of aromatic rings can be challenging, methods using iodine in the presence of an oxidizing agent or specialized iodinating agents have been developed for various aromatic systems. researchgate.net

Another strategy involves the lithiation of 1,3,5-trifluorobenzene followed by quenching with an electrophilic halogen source. For example, treatment with a strong base like lithium diisopropylamide can deprotonate the ring, and the resulting organolithium species can then react with an iodine source (e.g., I₂) to form this compound directly. guidechem.com This method is advantageous for its high regioselectivity.

A general overview of methods for preparing aryl halides includes:

Direct Halogenation : Treating an aromatic compound with Cl₂ or Br₂ in the presence of a Lewis acid catalyst like FeX₃. For deactivated rings like TFB, harsher conditions may be needed. britannica.com

Reactions of Diazonium Salts : An aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing various halogens, including iodine (via potassium iodide) or fluorine (via the Balz-Schiemann reaction). britannica.com This route would require the synthesis of 2,4,6-trifluoroaniline (B1293507) as a starting point.

Table 2: General Methods for Halogenating Polyfluorinated Benzenes
PrecursorReaction TypeReagentsProductCommentsReference
1,3,5-TrifluorobenzeneElectrophilic BrominationBr₂, Lewis Acid (e.g., FeBr₃)2-Bromo-1,3,5-trifluorobenzeneA key method for introducing a halogen that can be further transformed.
1,3,5-TrifluorobenzeneLithiation and Iodination1. Lithium Diisopropylamide (LDA) 2. Iodine (I₂)This compoundOffers high regioselectivity for direct iodination. guidechem.com
2,4,6-TrifluoroanilineDiazotization and Sandmeyer-type Reaction1. NaNO₂, H⁺ 2. Potassium Iodide (KI)This compoundA classic, versatile method for aryl halide synthesis. britannica.com

The choice of method depends on factors such as the availability of starting materials, desired yield, and the tolerance of other functional groups in more complex derivatives. The synthesis of these halogenated polyfluorinated precursors is fundamental to accessing this compound and enabling its use in further synthetic applications.

Reactivity and Mechanistic Investigations of 1,3,5 Trifluoro 2 Iodobenzene

Carbon-Iodine Bond Activation and Transformations

The carbon-iodine (C-I) bond in 1,3,5-trifluoro-2-iodobenzene (B1349993) is the most labile site for activation by transition metal catalysts. This characteristic allows for its participation in a range of cross-coupling reactions, which are fundamental in the synthesis of more complex aryl compounds.

While specific literature examples detailing the cross-coupling of this compound are not extensively documented, its structure suggests a high propensity for these transformations. The C-I bond is significantly weaker than the C-F and C-H bonds, making it the primary site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or nickel(0). These reactions are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or ester. It is a widely used method for the synthesis of biaryl compounds.

Negishi Coupling: In a Negishi coupling, an organozinc reagent would be coupled with this compound, typically catalyzed by a palladium or nickel complex researchgate.net. Organozinc reagents are known for their high functional group tolerance sigmaaldrich.com.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst libretexts.orgwikipedia.org.

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene nih.govwikipedia.org.

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Negishi, and Sonogashira), and reductive elimination.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides

ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O80-100
Negishi Pd(dba)₂SPhos-THF25-66
Sonogashira PdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHF/DMF25-70
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF80-120

Note: This table represents typical conditions for aryl iodides and may require optimization for this compound.

Both palladium and nickel are effective catalysts for the cross-coupling of aryl halides. Palladium complexes are the most widely used due to their broad functional group tolerance and high catalytic activity enscm.fr. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] are common precursors to the active Pd(0) species.

Nickel catalysts have emerged as a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly in the coupling of less reactive aryl chlorides conicet.gov.ar. For aryl iodides like this compound, both metals are expected to be highly effective in promoting C-C bond formation nih.govnih.gov.

The choice of ligand is crucial in transition metal-catalyzed cross-coupling reactions as it influences the catalyst's stability, reactivity, and selectivity libretexts.org. For electron-deficient substrates like this compound, electron-rich and bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) can enhance the rate of oxidative addition and reductive elimination, leading to higher reaction efficiency nih.gov.

Catalyst deactivation can occur through various pathways, including the formation of inactive metal clusters or complexes. The regeneration of the active catalyst is a key step in the catalytic cycle. In some cases, the choice of base and solvent can play a role in maintaining catalyst activity.

The benzene (B151609) ring in this compound is highly electron-deficient due to the inductive effect of the three fluorine atoms. This electronic property makes the compound susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

Research on related polyfluorohalobenzenes has shown that fluorine is generally a better leaving group than iodine in SNAr reactions nih.gov. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, it is expected that nucleophilic attack on this compound would preferentially lead to the substitution of a fluorine atom rather than the iodine atom nih.govnist.gov. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex msu.edu.

Electrophilic aromatic substitution (EAS) on this compound is highly unlikely. The three strongly electron-withdrawing fluorine atoms deactivate the aromatic ring towards attack by electrophiles researchgate.netmsu.edu. The high electronegativity of fluorine reduces the electron density of the π-system, making it less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or bromonium ions (Br⁺). Even for monofluorobenzene, the reactivity in EAS is significantly reduced compared to benzene, and the presence of three fluorine atoms would lead to extreme deactivation researchgate.net.

Cross-Coupling Reactions (Suzuki, Negishi, Sonogashira, Heck).

Halogen Scrambling and Rearrangement Phenomena

There is currently no specific information available in the scientific literature regarding halogen scrambling or rearrangement phenomena for this compound under typical reaction conditions. Such phenomena are not commonly observed for simple aryl halides under standard cross-coupling or substitution reaction conditions.

Influence of Bases on Oligobromoarenes.libretexts.org

While direct studies on the influence of bases on oligobromoarenes in the context of this compound are not extensively documented, the general principles of base-catalyzed reactions of polyhalogenated arenes can provide valuable insights. The nature of the base employed is critical in determining the reaction pathway. Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or organolithium reagents, are typically used to induce dehydrohalogenation, leading to the formation of aryne intermediates. The choice of base can influence the efficiency of aryne generation and the subsequent reaction outcomes. For instance, the basicity and steric bulk of the base can affect the rate of proton abstraction and the stability of the resulting anionic intermediate.

In the broader context of polyhalogenated benzenes, the interplay between the base and the substrate can also lead to other reaction pathways, such as nucleophilic aromatic substitution or halogen-metal exchange. The specific substitution pattern of the arene, including the nature and position of the halogen atoms, plays a crucial role in dictating the preferred reaction course.

Buttressing Effects and Steric Considerations.libretexts.org

Steric hindrance, or the "buttressing effect," arising from the spatial arrangement of substituents on the benzene ring, can significantly influence the reactivity of this compound. The fluorine atoms at the 1 and 5 positions, ortho to the iodine atom, can sterically hinder the approach of reagents to the iodine and the adjacent hydrogen atoms. This steric congestion can impact the rate and regioselectivity of reactions.

Formation and Reactivity of Aryne Intermediates.nih.gov

The generation of aryne intermediates from appropriate precursors is a powerful strategy in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. This compound serves as a precursor to the highly reactive 2,4,6-trifluorobenzyne.

Generation of Fluorinated Arynes.nih.gov

The most common method for generating 2,4,6-trifluorobenzyne from this compound involves treatment with a strong, non-nucleophilic base. The reaction proceeds via a two-step mechanism:

Deprotonation: The base abstracts a proton from the carbon atom ortho to the iodine atom (at the 6-position). The electron-withdrawing nature of the fluorine atoms increases the acidity of the aromatic protons, facilitating this step.

Elimination: The resulting aryl anion undergoes rapid elimination of the iodide ion to form the aryne intermediate, which contains a strained triple bond within the benzene ring.

The reaction conditions, including the choice of base and solvent, are critical for the efficient generation of the aryne and for minimizing side reactions.

Cycloaddition and Other Reactions Involving Arynes.

Once generated, the highly electrophilic 2,4,6-trifluorobenzyne can participate in a variety of reactions, most notably cycloaddition reactions.

Cycloaddition Reactions: Fluorinated arynes readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with a wide range of dienes, such as furan, cyclopentadiene, and anthracene. These reactions are valuable for the construction of complex, polycyclic aromatic systems. The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the aryne and the diene.

DieneCycloaddition Product
Furan1,4-Epoxy-5,7,8-trifluoronaphthalene
Cyclopentadiene1,4-Methano-5,7,8-trifluoro-1,4-dihydronaphthalene
Anthracene5,7,8-Trifluoro-9,10-dihydro-9,10-ethanoanthracene

Nucleophilic Addition: Arynes are also susceptible to attack by nucleophiles. The addition of a nucleophile to the aryne triple bond, followed by protonation, leads to the formation of disubstituted benzene derivatives. The regioselectivity of nucleophilic addition is governed by the electronic effects of the fluorine substituents on the aryne.

Mechanistic Studies of Specific Reactions.

Elucidating the precise mechanisms of reactions involving this compound and its derived aryne is crucial for understanding and controlling their reactivity. Advanced analytical techniques play a pivotal role in these investigations.

Investigation of Reaction Pathways Using Advanced Analytical Techniques (e.g., ESI-MS, NMR, STEM).fiveable.me

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting and characterizing transient intermediates in solution. In the context of aryne chemistry, ESI-MS can be used to intercept and identify the aryne intermediate itself, as well as subsequent reaction intermediates. By coupling the reaction mixture directly to the mass spectrometer, real-time monitoring of the reaction progress is possible, providing valuable kinetic and mechanistic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of starting materials, products, and stable intermediates. For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. ¹⁹F NMR is especially useful for tracking the fate of the fluorine-containing species throughout the reaction. In situ NMR studies, where the reaction is monitored directly in the NMR tube, can provide real-time kinetic data and help to identify short-lived intermediates.

Scanning Transmission Electron Microscopy (STEM): While less common in the study of solution-phase reaction mechanisms, high-resolution microscopy techniques like STEM can be employed to characterize solid-state products or catalysts involved in reactions of this compound. For instance, if the reaction leads to the formation of polymeric or aggregated materials, STEM can provide valuable information about their morphology and structure.

Through the combined application of these advanced analytical techniques, a detailed picture of the reaction pathways, intermediates, and transition states involved in the chemistry of this compound can be constructed, paving the way for the rational design of new synthetic methodologies.

Computational Chemistry in Mechanistic Elucidation (e.g., DFT calculations)

Elucidation of Benzyne (B1209423) Formation Mechanisms

Information regarding the use of computational chemistry, specifically DFT calculations, to elucidate the mechanisms of benzyne formation from this compound is not available in the public domain based on the performed searches. While computational methods are widely used to study reaction mechanisms, a specific application to this particular reaction could not be located.

Advanced Applications in Chemical Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The structure of 1,3,5-Trifluoro-2-iodobenzene (B1349993) is uniquely suited for the construction of intricate, multi-dimensional molecular structures. The presence of a polarizable iodine atom and electron-withdrawing fluorine atoms facilitates specific, directional intermolecular interactions that are crucial in the field of crystal engineering and supramolecular chemistry.

While direct synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) using this compound as the primary linker is an emerging area, its properties make it an excellent candidate for such applications. The key to its utility lies in the phenomenon of halogen bonding. mdpi.comnih.gov Perfluorinated iodobenzenes are well-established as potent halogen-bond donors, capable of forming strong, directional interactions with Lewis bases. mdpi.comnih.gov

The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a halogen bond donor, interacting with halogen-bond acceptors like nitrogen or oxygen atoms in other organic linkers or nodes. researchgate.net This directional interaction is a powerful tool in crystal engineering, enabling the predictable assembly of molecules into extended, porous, and crystalline networks characteristic of MOFs and COFs. nih.gov Furthermore, iodine-containing COFs have been specifically developed for applications such as radiosensitization, highlighting the value of incorporating iodine into these frameworks. rsc.org MOFs assembled from ligands with C3 symmetry have also been noted for their ability to capture iodine, suggesting a strong affinity between the framework and halogen atoms. rsc.org

Dendrimers are precisely structured, hyperbranched macromolecules with a defined core and layered branching units. nih.gov The synthesis of dendrimers can be approached in two primary ways: the divergent method, which builds from the core outwards, and the convergent method, which synthesizes the branches first and then attaches them to the core. nih.govmdpi.commdpi.com

This compound possesses two distinct types of reactive sites that make it a potential precursor for dendritic and polymeric structures.

The Carbon-Iodine Bond: The C-I bond is highly reactive in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the compound to be coupled to other monomers or to the core of a dendrimer.

The Carbon-Fluorine Bonds: The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the attachment of other molecular branches, particularly in a stepwise, generational approach typical of divergent dendrimer synthesis.

By strategically employing these reactive sites, this compound can be used to introduce fluorinated moieties into the repeating units of a polymer or the branches of a dendron, thereby tuning the final material's solubility, thermal stability, and electronic properties.

Role in the Development of Bioactive Molecules

The introduction of fluorine into organic molecules is a widely used strategy in the life sciences to enhance the efficacy and metabolic stability of pharmaceuticals and agrochemicals. researchgate.net Fluorinated aromatic compounds are key intermediates in the synthesis of these bioactive molecules. myskinrecipes.comfishersci.no

Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can dramatically alter a molecule's biological activity. researchgate.net Incorporating fluorine or fluorine-containing groups can influence:

Binding Affinity: Fluorine can modulate the electronic properties (pKa) of a molecule, enhancing its interaction with target enzymes or receptors.

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, preventing the deactivation of a drug or pesticide and increasing its biological half-life.

Lipophilicity and Transport: Selective fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes and reach its target site. researchgate.net

Compounds like this compound serve as specialty intermediates for introducing the trifluorophenyl group into larger, more complex bioactive molecules, making them valuable in the development pipelines for new pharmaceuticals and modern agrochemicals. myskinrecipes.combohrium.com

The synthetic versatility of this compound stems largely from the reactivity of the carbon-iodine bond. This bond acts as a versatile "handle" that allows for a wide range of chemical modifications through cross-coupling reactions, which are fundamental for building molecular complexity. myskinrecipes.com The unique halogen pattern enables selective transformations, making it a valuable tool for creating derivatives with tailored properties. myskinrecipes.com

Below is a table summarizing key functional group transformations that can be performed on this compound, primarily through palladium-catalyzed cross-coupling reactions.

Reaction NameReactant PartnerCatalyst System (Typical)New Bond FormedResulting Structure
Suzuki CouplingAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ + BaseC-C (Aryl-Aryl)Biaryl compounds
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ + CuI + BaseC-C (Aryl-Alkyne)Aryl alkynes
Heck CouplingAlkenePd(OAc)₂ + Ligand + BaseC-C (Aryl-Vinyl)Styrene derivatives
Buchwald-Hartwig AminationAmine (R₂NH)Pd Catalyst + Ligand + BaseC-N (Aryl-Amine)Aryl amines
Ullmann CondensationAlcohol or PhenolCopper Catalyst + BaseC-O (Aryl-Ether)Diaryl ethers

Applications in High-Performance Materials

The same electronic properties that make this compound useful in other areas also make it a candidate for inclusion in high-performance materials. A closely related compound, 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152), is utilized in materials science for creating liquid crystals and nonlinear optical (NLO) materials. myskinrecipes.com This utility is attributed to the molecule's highly polarized structure and stability. myskinrecipes.com

These characteristics are shared by this compound. The strong dipole moments of the C-F bonds, combined with the high polarizability of the C-I bond, create a molecule with significant intramolecular polarization. When incorporated into larger systems, such as polymers or liquid crystalline phases, these properties can lead to materials with desirable electronic and optical responses, making them suitable for applications in advanced electronics and photonics.

Advanced Synthetic Reagents and Catalysts

The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor for the synthesis of advanced reagents and a versatile substrate in catalytic reactions for the construction of complex molecules.

Iodoarenes are common precursors for the synthesis of hypervalent iodine reagents, which are widely used in organic synthesis as mild and selective oxidizing agents. researchgate.netnih.govnsf.govorganic-chemistry.orgdiva-portal.orgarkat-usa.org this compound can be readily oxidized to form a variety of hypervalent iodine(III) compounds, such as (diacetoxyiodo)trifluorobenzene and trifluoroiodosylbenzene.

The presence of the fluorine atoms in the aromatic ring influences the reactivity and stability of these hypervalent iodine reagents. Furthermore, the highly fluorinated nature of these reagents opens up the possibility of creating recyclable "fluorous" analogues. researchgate.netnsf.govfao.org Fluorous reagents can be separated from non-fluorinated reaction products by solid-phase extraction using a fluorous stationary phase, allowing for the recovery and reuse of the iodine-containing species, which is economically and environmentally advantageous. researchgate.net

Table 2: Synthesis of Hypervalent Iodine(III) Reagents from this compound

Reagent TypeOxidizing AgentResulting Hypervalent Iodine(III) Compound
(Diacetoxyiodo)arenePeracetic acid or m-CPBA in acetic acid1-(Diacetoxy)-2,4,6-trifluorobenzene
IodosylareneSodium hypochlorite1,3,5-Trifluoro-2-iodosylbenzene
[Bis(trifluoroacetoxy)iodo]areneTrifluoroperacetic acid1-[Bis(trifluoroacetoxy)]-2,4,6-trifluorobenzene

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium and rhodium. chinesechemsoc.orgresearchgate.netsigmaaldrich.comacs.orgnih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of highly functionalized aromatic compounds.

In palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, this compound can be coupled with boronic acids, terminal alkynes, and amines, respectively, to introduce new substituents at the 2-position of the trifluorobenzene ring. mdpi.commdpi.com The electron-withdrawing fluorine atoms can influence the reactivity of the C-I bond and the stability of the organometallic intermediates, potentially leading to different reaction kinetics and selectivities compared to non-fluorinated iodobenzene.

Rhodium-catalyzed reactions also offer a pathway for the functionalization of this compound, including C-H activation and annulation reactions to construct complex heterocyclic systems.

Isotopic Labeling for Advanced Characterization

The presence of a stable fluorine atom and a reactive iodine atom makes this compound a suitable precursor for isotopic labeling, particularly for applications in medical imaging.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes. nih.govmdpi.comnih.govuchicago.edunih.govnih.govfrontiersin.orgyoutube.com Fluorine-18 is one of the most commonly used radionuclides for PET due to its convenient half-life and low positron energy. uchicago.edu

This compound can serve as a precursor for the synthesis of [¹⁸F]-labeled PET tracers. The carbon-iodine bond can be subjected to a nucleophilic radiofluorination reaction, where the iodine atom is replaced by the positron-emitting ¹⁸F isotope. This is often achieved by first converting the iodoarene into a more reactive precursor, such as a diaryliodonium salt. nih.gov These salts can then react with [¹⁸F]fluoride to produce the desired [¹⁸F]-labeled trifluorobenzene derivative.

This strategy allows for the late-stage introduction of the ¹⁸F label into a molecule, which is advantageous given the short half-life of the isotope. The resulting [¹⁸F]-labeled trifluorophenyl group can be incorporated into a wide range of biologically active molecules, enabling the in vivo imaging of various physiological and pathological processes with high sensitivity and specificity.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3,5-Trifluoro-2-iodobenzene (B1349993), offering precise insights into the hydrogen and fluorine environments within the molecule.

The ¹H NMR spectrum is utilized to confirm the presence and connectivity of hydrogen atoms in the molecule. For this compound (C₆H₂F₃I), the aromatic region of the spectrum is of key interest. The structure contains two chemically non-equivalent protons, which would be expected to give rise to two distinct signals.

The proton at the C4 position is flanked by a fluorine atom (at C3) and another hydrogen atom (at C6). The proton at the C6 position is flanked by a fluorine atom (at C1) and a hydrogen atom (at C4). Due to the unsymmetrical substitution pattern created by the iodine atom, these protons are not equivalent and are expected to exhibit complex splitting patterns due to spin-spin coupling with each other (ortho-coupling, ³JHH) and with the three fluorine atoms (³JHF, ⁴JHF, and ⁵JHF). The resulting signals are typically complex multiplets, and their specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent fluorine and iodine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
H-47.0 - 7.5Multiplet (m)³JHH, ³JHF, ⁴JHF
H-67.0 - 7.5Multiplet (m)³JHH, ⁴JHF, ⁵JHF

Note: Actual chemical shifts and coupling constants require experimental determination and can vary based on the solvent and spectrometer frequency.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides distinct signals for fluorine atoms in different chemical environments. wikipedia.org

In the structure of this compound, there are two distinct fluorine environments:

The two equivalent fluorine atoms at the C1 and C3 positions, which are ortho to the iodine atom.

The single fluorine atom at the C5 position, which is para to the iodine atom.

Consequently, the ¹⁹F NMR spectrum is expected to show two main signals with an integration ratio of 2:1. The signal for F1/F3 would appear as a multiplet due to coupling with the F5 fluorine atom and the aromatic protons (H4 and H6). The signal for the F5 fluorine would also be a multiplet due to coupling with the F1/F3 fluorine atoms and the H4 proton. The chemical shifts for fluorine atoms on an aromatic ring typically appear in a characteristic range. colorado.edu

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Interactions
F-1, F-3-100 to -120Multiplet (m)F-5, H-6, H-4
F-5-100 to -120Multiplet (m)F-1, F-3, H-4

Note: Chemical shifts are referenced relative to a standard such as CFCl₃. The exact values require experimental measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound. The nominal molecular weight of the compound, based on the most common isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I), is approximately 258 g/mol . bldpharm.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental formula. For a molecule to be identified as C₆H₂F₃I, its measured exact mass must match the theoretical value within a very narrow tolerance (typically < 5 ppm).

The theoretical monoisotopic mass of this compound is calculated as follows:

C₆: 6 x 12.000000 = 72.000000

H₂: 2 x 1.007825 = 2.015650

F₃: 3 x 18.998403 = 56.995209

I₁: 1 x 126.904473 = 126.904473

Total Exact Mass: 257.915332 u

An experimental HRMS measurement confirming a mass of ~257.9153 would provide strong evidence for the molecular formula C₆H₂F₃I.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uliege.be It is particularly effective for polar and ionic compounds. nih.gov For a neutral and relatively non-polar molecule like this compound, ESI-MS is not the conventional method of choice. Direct ionization would be difficult; however, it might be observed as an adduct with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), if salts are present. The technique is more commonly applied in the analysis of larger, more polar molecules or in complex mixtures following chromatographic separation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the aromatic ring, carbon-fluorine bonds, and carbon-iodine bonds.

Key expected absorption regions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

C-I Stretch: Generally appears in the far-infrared region, typically between 500-600 cm⁻¹.

C-H Bending (out-of-plane): Bands in the 700-900 cm⁻¹ region, which are characteristic of the benzene (B151609) ring substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
StretchingAromatic C-H3050 - 3150Medium to Weak
StretchingAromatic C=C1400 - 1600Medium
StretchingC-F1100 - 1350Strong
StretchingC-I500 - 600Medium
Bending (out-of-plane)Aromatic C-H700 - 900Strong

Note: These are approximate ranges based on standard IR correlation tables. vscht.cz

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Currently, there is a notable absence of publicly available data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) specifically for this compound. These analyses would be invaluable in determining the compound's thermal stability, decomposition profile, and melting point. Such data are fundamental for establishing safe handling and storage protocols, as well as for predicting its suitability for applications that involve elevated temperatures.

X-ray Crystallography (as detailed in Section 4.4)

Detailed X-ray crystallographic data for the pure compound this compound is not readily found in the current scientific literature. However, extensive crystallographic studies have been conducted on the closely related compound, 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152), particularly in the context of its co-crystallization with other molecules.

For instance, the single-crystal X-ray structure of a co-crystal formed between 1,3,5-Trifluoro-2,4,6-triiodobenzene and piperazine (B1678402) (in a 2:1 ratio) has been thoroughly investigated. researchgate.netnih.gov These studies reveal the formation of halogen bonds, a directional non-covalent interaction, between the iodine atoms of the triiodobenzene derivative and the nitrogen atoms of the piperazine molecule. researchgate.netnih.gov

In one such co-crystal, the crystal system is triclinic with the space group P-1. iucr.org The unit cell parameters were determined to be a = 8.6450(5) Å, b = 9.1660(5) Å, c = 9.3403(5) Å, α = 67.433(1)°, β = 72.887(1)°, and γ = 63.062(1)°. researchgate.net The iodine–nitrogen halogen bond distance was measured to be 2.820(3) Å, with a C—I⋯N angle of 178.0(1)°, indicating a strong and highly linear interaction. nih.gov These findings highlight the utility of polyiodinated fluorobenzenes as halogen-bond donors in crystal engineering. nih.gov

Further research has explored the co-crystallization of 1,3,5-Trifluoro-2,4,6-triiodobenzene with a series of 1,10-phenanthroline (B135089) derivatives. mdpi.com These studies demonstrate a competition between the formation of C−I⋯N halogen bonds and π⋯π stacking interactions, which dictates the resulting supramolecular architecture. mdpi.com

While this information pertains to a different molecule, the principles of halogen bonding and crystal packing observed in these studies could offer predictive insights into the potential solid-state behavior of this compound.

Interactive Data Table: Crystallographic Data for 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) Co-crystal researchgate.netiucr.org

ParameterValue
Chemical FormulaC4H10N2·2C6F3I3
Molecular Weight1105.66
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6450 (5)
b (Å)9.1660 (5)
c (Å)9.3403 (5)
α (°)67.433 (1)
β (°)72.887 (1)
γ (°)63.062 (1)
Volume (ų)602.75 (6)
Temperature (K)203

Other Advanced Techniques

EPR and Electronic Absorption Spectroscopy for Radical Characterization

There is a lack of specific experimental data in the scientific literature regarding the characterization of radical species derived from this compound using Electron Paramagnetic Resonance (EPR) and electronic absorption spectroscopy.

EPR spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. Should radical formation from this compound be investigated, EPR would provide crucial information on the radical's structure, electron distribution, and environment through analysis of the g-factor and hyperfine coupling constants.

Similarly, electronic absorption spectroscopy would be employed to study the electronic transitions of any potential radical species. The resulting absorption spectra would offer insights into the energy levels of the molecular orbitals involved and could be used to monitor the formation and decay of such transient species. While general principles of these techniques are well-established, their specific application to radicals of this compound has not been reported.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on halogenated benzene (B151609) derivatives, offering a favorable balance between accuracy and computational cost. It is widely employed to investigate the molecular structure, vibrational frequencies, and electronic properties of molecules like 1,3,5-Trifluoro-2-iodobenzene (B1349993). researchgate.net

The first step in theoretical analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For compounds of this nature, calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with robust basis sets like 6-311+G(d,p) or def2-TZVPP. mdpi.comcore.ac.uk This process yields precise information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis follows optimization. Key aspects of this analysis include the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net Natural Bond Orbital (NBO) analysis is another common technique used to understand charge transfer and intramolecular delocalization interactions. researchgate.net

Table 1: Common Methodologies in DFT Calculations for Halogenated Benzenes

Calculation Type Typical Functional Typical Basis Set Key Outputs
Geometry Optimization B3LYP, ωB97X-D 6-311+G(d,p), def2-TZVPP Bond lengths, Bond angles
Electronic Properties B3LYP 6-311++G(d,p) HOMO/LUMO energies, NBO analysis

This table presents typical computational methods used for theoretical studies on related halogenated compounds.

DFT calculations are a reliable method for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a strong correlation with experimental data. scispace.com This comparative analysis aids in the assignment of vibrational modes to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which are invaluable for interpreting experimental NMR spectra. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, MEP analysis is particularly important for understanding its capacity as a halogen-bond donor. The analysis reveals a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C–I covalent bond. nih.gov This electropositive region arises from the anisotropic distribution of electron density around the halogen atom. The σ-hole is the key feature that drives the formation of directional noncovalent interactions, known as halogen bonds, with Lewis bases (halogen-bond acceptors). nih.gov Experimental validation in co-crystals of related compounds shows that these interactions are highly directional, with C–I⋯N angles approaching 180°, consistent with an interaction mediated by the σ-hole. nih.gov

Interaction Energy Calculations

To quantify the strength of noncovalent interactions, such as halogen bonds and π-π stacking, interaction energy calculations are performed. These calculations, often carried out at a high level of theory like ωB97X-D/def2-TZVPP, determine the binding energy between interacting molecules. mdpi.com

Studies on the closely related compound 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (TFTIB) provide significant insight into the types of interactions that this compound can be expected to form. These calculations show a competition between strong C–I⋯N halogen bonds and π–π stacking interactions. mdpi.com The relative strengths of these interactions dictate the final supramolecular architecture in the solid state. For instance, the binding energy of a C–I⋯N halogen bond can be comparable to or even slightly weaker than the energy of a π–π stacking interaction between two TFTIB molecules, highlighting a delicate energetic balance. mdpi.com

Table 2: Calculated Interaction Energies for a Related Halogen-Bond Donor (1,3,5-trifluoro-2,4,6-triiodobenzene)

Interacting Molecules Interaction Type Level of Theory Binding Energy (kcal/mol)
TFTIB and 1,10-phenanthroline (B135089) derivative Asymmetrical Bifurcated Halogen Bond ωB97X-D/def2-TZVPP 7.87 mdpi.com
TFTIB and 1,10-phenanthroline derivative Asymmetrical Bifurcated Halogen Bond ωB97X-D/def2-TZVPP 9.23 mdpi.com
TFTIB Dimer π-π Stacking ωB97X-D/def2-TZVPP 8.52 mdpi.com
TFTIB Dimer π-π Stacking ωB97X-D/def2-TZVPP 9.25 mdpi.com

This table is based on data for the related compound 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB) and illustrates the quantitative analysis of noncovalent interactions. mdpi.com

Molecular Dynamics Simulations

While DFT calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of molecules and their assemblies over time. nih.gov For a molecule like this compound, which is a building block for supramolecular structures, MD simulations are applicable for studying the process of self-assembly. rsc.orgmit.edu

Atomistic MD simulations can model the spontaneous formation of larger structures from individual molecules in solution, revealing the mechanisms and pathways of assembly. nih.gov Such simulations are crucial for understanding the stability of halogen-bonded networks, the role of solvent, and the dynamic exchange processes within supramolecular assemblies, which are aspects not captured by static energy calculations. mit.edunih.gov

Application in Reaction Mechanism Elucidation

While 1,3,5-trifluoro-2,4,6-triiodobenzene is noted as a versatile intermediate in organic synthesis, the application of computational chemistry to elucidate its covalent reaction mechanisms is not extensively documented in the reviewed literature. Instead, theoretical studies have predominantly focused on the mechanisms of non-covalent interactions, which are fundamental to its role in supramolecular chemistry and crystal engineering.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in explaining the structural competition between halogen bonding and π-π stacking interactions. researchgate.net For instance, DFT calculations have demonstrated that the π-π stacking interaction between two TFTIB molecules can successfully compete with the formation of a strong C–I⋯N halogen bond. researchgate.net This theoretical insight is crucial for elucidating the "mechanism" of self-assembly in the solid state, explaining why, in many co-crystals, TFTIB forms fewer than the three expected halogen bonds with Lewis bases. mdpi.com

Various computational analyses are employed to understand the nature and strength of these non-covalent interactions:

Noncovalent Index (NCI): This analysis helps visualize and characterize weak interactions in real space.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density topology, identifying bond critical points and quantifying the strength and nature of intermolecular bonds.

Electron Localization Function (ELF): This function helps to understand the electron pairing and localization, providing insights into the electronic characteristics of halogen bonds.

Natural Bond Orbital (NBO): NBO analysis is used to study charge transfer and orbital interactions that contribute to the stability of the halogen-bonded complexes. acs.org

These computational approaches collectively elucidate the factors that govern the formation and stability of supramolecular structures involving TFTIB, providing a mechanistic understanding of its assembly processes in crystal engineering.

Prediction of Crystal Structures and Polymorphism

Theoretical modeling plays a significant role in predicting and understanding the crystal structures and polymorphism of 1,3,5-trifluoro-2,4,6-triiodobenzene. The compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct physical properties.

At least two polymorphs of pure TFTIB have been identified. A study reported a new polymorph that crystallizes in the monoclinic space group P2₁/c and compared it to a previously known polymorph with the space group P2₁/n. conicet.gov.ar Computational methods are used to analyze the subtle differences in intermolecular interactions, such as halogen bonds and π-π stacking, that lead to these different crystalline arrangements. conicet.gov.ar The cohesion energies and stability of these polymorphs can be evaluated using periodic DFT calculations, helping to predict their relative thermodynamic stability. researchgate.net

The prediction of co-crystal structures, where TFTIB is combined with other molecules (halogen-bond acceptors), is a major application of computational chemistry. rsc.org Theoretical calculations can predict the likelihood of co-crystal formation and the geometry of the resulting supramolecular architectures. nbinno.com For example, quantum chemical calculations at the ωB97X-D/def2-TZVPP level of theory have been used to optimize the structures of halogen-bonded complexes and calculate their binding energies. mdpi.com

By calculating properties such as the molecular electrostatic potential (MEP), researchers can identify the most likely sites for halogen bonding and predict the geometry of these interactions. acs.org These predictive capabilities are crucial for the rational design of functional materials with desired topologies and properties. mdpi.com

Below are tables detailing the crystallographic data for a known polymorph of TFTIB and a representative co-crystal.

Table 1: Crystallographic Data for 1,3,5-Trifluoro-2,4,6-triiodobenzene Polymorph (I)

ParameterValue
FormulaC₆F₃I₃
Space GroupP2₁/c
Crystal SystemMonoclinic
a (Å)14.16
b (Å)14.28
c (Å)10.30
β (°)96.1
Volume (ų)2070

Data sourced from a comparative analysis of TFTIB polymorphs. conicet.gov.ar

Table 2: Crystallographic Data for the Co-crystal 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (B1678402) (2/1)

ParameterValue
FormulaC₄H₁₀N₂·2C₆F₃I₃
Molar Mass1105.66
Space GroupP1
Crystal SystemTriclinic
a (Å)8.6450 (5)
b (Å)9.1660 (5)
c (Å)9.3403 (5)
α (°)67.433 (1)
β (°)72.887 (1)
γ (°)63.062 (1)
Volume (ų)602.75 (6)
Temperature (K)203

This co-crystal features a moderately strong C—I⋯N halogen bond with an iodine-nitrogen distance of 2.820 (3) Å and a bond angle of 178.0 (1)°. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Methods

A significant thrust in modern chemistry is the development of synthetic methodologies that are not only efficient but also environmentally responsible. This involves minimizing waste, reducing energy consumption, and using less hazardous substances. Future research concerning 1,3,5-Trifluoro-2-iodobenzene (B1349993) will likely prioritize these green chemistry principles.

The development of innovative catalytic systems is crucial for improving the sustainability of synthetic processes. While traditional methods for producing aryl iodides often rely on stoichiometric reagents, future approaches will increasingly employ catalytic methods that offer higher atom economy and easier purification.

Recent advances include palladium-catalyzed C–H iodination, which uses aryl iodides themselves as the iodinating agents in a formal metathesis reaction, providing a novel route to complex iodinated molecules. chinesechemsoc.orgrsc.org Another promising area is the use of inexpensive and abundant main-group elements as catalysts. For instance, iodine-catalyzed cyclization reactions have been shown to be effective for synthesizing complex aromatic structures like 1,3,5-triarylbenzenes under mild, metal-free conditions. organic-chemistry.org The application of such catalytic principles could lead to more direct and waste-free methods for the synthesis of this compound and its derivatives. Furthermore, the design of heterogeneous catalysts, such as those based on modified metal-organic frameworks (MOFs), offers the advantage of easy recovery and recyclability, contributing to more sustainable manufacturing processes. nih.gov

Table 1: Comparison of Traditional vs. Emerging Catalytic Strategies

FeatureTraditional MethodsNovel Catalytic Systems
Reagents Often stoichiometric, hazardousCatalytic, often milder reagents
Catalysts Heavy metals, often homogeneousMain-group elements, heterogeneous catalysts (e.g., MOFs)
Efficiency Can generate significant wasteHigh atom economy, reduced waste
Sustainability Lower, difficult catalyst recoveryHigher, catalyst recyclability

Electrochemical and photochemical methods are emerging as powerful green alternatives to conventional synthesis. These techniques utilize electricity or light as "traceless" reagents, often allowing reactions to proceed under mild conditions without the need for harsh oxidants or reductants.

Electrochemical synthesis offers a promising route for iodination reactions. By generating the iodinating agent in situ from simple iodine sources, this approach avoids the use of toxic and difficult-to-handle reagents. unimi.it The electrochemical generation of hypervalent iodine species is another advanced strategy that could be adapted for the functionalization of fluorinated aromatic rings. nih.gov

Photochemical synthesis, which uses light to drive chemical reactions, provides another avenue for green chemistry. nih.gov Photochemical approaches can enable unique transformations that are not accessible through thermal methods and can often be performed at ambient temperature, reducing energy consumption. researchgate.net The development of photochemical routes to this compound or its precursors could offer a scalable and sustainable manufacturing process.

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing fluorine atoms and the reactive carbon-iodine bond in this compound suggests a rich and underexplored reactivity profile. Future research will focus on activating the C-I bond in unconventional ways and designing new multi-step reactions.

The carbon-iodine bond is weaker than other carbon-halogen bonds, making it a prime site for chemical transformation. wikipedia.org While traditional cross-coupling reactions involving oxidative addition to a metal center are well-established, emerging research is focused on more unconventional activation methods.

One such area is photocatalysis. Bismuth-photocatalyzed activation of aryl iodides has been shown to enable C-C bond formation through a process involving the homolytic cleavage of the C-I bond upon irradiation. nih.gov Another innovative, metal-free approach involves the photochemical activation of the C-I bond in perfluoroalkyl iodides through the formation of a halogen-bonding complex with a Lewis base, which then undergoes a photoinduced electron transfer to generate a carbon-centered radical. rsc.org Applying these catalyst-free or main-group-catalyzed radical-based strategies to an electron-deficient aryl iodide like this compound could unlock new pathways for functionalization that are complementary to traditional methods.

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient strategies for building molecular complexity. These reactions reduce the number of synthetic steps, minimize waste from intermediate purifications, and save time and resources.

Future work could involve designing new tandem processes where this compound acts as a key starting material. For instance, its C-I bond could be used to initiate a sequence of reactions, such as a coupling followed by a cyclization, to rapidly assemble complex fluorinated molecules. The Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile, is a classic example of a tandem reaction that creates multiple bonds in one pot. wikipedia.org Developing analogous strategies that incorporate the unique electronic features of the trifluorinated ring system could lead to novel and efficient syntheses of advanced chemical intermediates.

Advanced Functional Materials Based on this compound

The combination of a polyfluorinated aromatic ring and a functionalizable iodine atom makes this compound an attractive building block for advanced materials. Fluorination is known to influence key material properties, including thermal stability, solubility, and electronic characteristics.

The closely related compound, 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152), is recognized for its utility in materials science, particularly in designing liquid crystals and nonlinear optical materials. myskinrecipes.com Its ability to act as a potent halogen-bond donor is a key feature in the construction of ordered supramolecular architectures. rsc.orgmdpi.com Halogen bonding is a directional, non-covalent interaction that has become a powerful tool in crystal engineering. nih.gov Although this compound has only one iodine atom, it can still participate in these interactions, allowing it to be programmed into self-assembling systems.

The fluorination pattern can have a profound effect on the mesogenic (liquid crystal) behavior of molecules. rsc.org By incorporating this compound into larger molecular scaffolds, researchers can fine-tune properties like phase transition temperatures and molecular packing. The C-I bond serves as a convenient handle for elaboration into more complex structures, making it a versatile precursor for a wide range of functional materials in fields such as organic electronics and supramolecular chemistry.

Table 2: Potential Applications in Materials Science

Material ClassPotential Role of this compoundKey Properties Influenced
Liquid Crystals As a core building block in mesogenic molecules.Phase behavior, thermal stability, dielectric anisotropy.
Supramolecular Assemblies As a halogen-bond donor to direct crystal packing.Network topology, material porosity, host-guest properties.
Organic Electronics As a precursor for organic semiconductors or dielectrics.Charge transport, energy levels, solubility.
Nonlinear Optical Materials As a component in chromophores.Hyperpolarizability, thermal stability.

Smart Materials with Tunable Properties

The inherent polarity and stability of the this compound scaffold make it a promising candidate for the design of smart materials. These are materials engineered to respond to external stimuli such as light, temperature, or electric fields. Research into related perfluorinated iodobenzenes has demonstrated their utility in designing liquid crystals and nonlinear optical (NLO) materials. The ability of the C-I bond to participate in strong, directional halogen bonds is key to creating the ordered supramolecular structures necessary for these properties.

Future work will likely involve incorporating this compound into larger molecular architectures to create materials with tunable characteristics. For instance, its integration into liquid crystal systems could lead to new display technologies. Furthermore, cocrystallization with NLO-active molecules could produce materials for optical data storage and processing. The development of electrochromic materials, which change color in response to an electrical stimulus, is another potential application, with uses in smart windows and electronic displays openaccessjournals.com.

Integration into Nanosystems and Micro-reactors

The synthesis and manipulation of organo-fluorine compounds often present challenges, including handling hazardous reagents and controlling highly exothermic reactions. Flow microreactors are emerging as a powerful technology to address these issues by offering superior control over reaction parameters like temperature, pressure, and reaction time. beilstein-journals.orgnih.gov. This technology is particularly well-suited for fluorine chemistry, enabling safer and more efficient synthetic processes. beilstein-journals.orgnih.gov.

The use of microreactors, often in the context of "flow chemistry," allows for the generation and immediate use of unstable intermediates, which would be difficult to manage in traditional batch synthesis rsc.org. For derivatives of this compound, this could enable novel synthetic transformations and facilitate the scale-up of production. beilstein-journals.orgepo.org. Future research will likely see the development of specific microreactor protocols for the synthesis and functionalization of this compound, integrating it into automated, on-demand production systems for advanced materials and pharmaceutical intermediates.

Deeper Understanding of Non-Covalent Interactions

While covalent bonds define the basic structure of a molecule, non-covalent interactions dictate how molecules recognize each other and assemble into complex, functional architectures. For this compound, the dominant non-covalent interaction is the halogen bond, a highly directional interaction between the electropositive region (σ-hole) on the iodine atom and a Lewis base. The electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly enhance the σ-hole on the iodine, making it a strong halogen-bond donor.

Detailed studies on the closely related compound 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB) provide significant insight into the interactions that govern supramolecular assembly. These studies show that TFTIB readily forms cocrystals with a variety of halogen-bond acceptors, particularly nitrogen-containing heterocycles. researchgate.net. The resulting structures are often governed by strong and highly directional C−I⋯N halogen bonds. acs.orgmdpi.com. However, research also reveals a subtle competition between halogen bonding and other non-covalent forces, such as π-π stacking interactions. acs.org. For example, in cocrystals with 1,10-phenanthroline (B135089) derivatives, the number of halogen bonds formed (one or two) depends on the strength of competing π-π stacking between the aromatic systems. acs.org.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeKey Distance (Å)Key Angle (°)
1,3,5-Trifluoro-2,4,6-triiodobenzenePiperazine (B1678402)C—I⋯N2.820178.0
1,3,5-Trifluoro-2,4,6-triiodobenzene2-BenzoylpyridineC—I⋯N2.924173.8
1,3,5-Trifluoro-2,4,6-triiodobenzene2-BenzoylpyridineC—I⋯O2.955171.1
1,3,5-Trifluoro-2,4,6-triiodobenzene4-BenzoylpyridineC—I⋯N2.845172.5
1,3,5-Trifluoro-2,4,6-triiodobenzene4-BenzoylpyridineC—I⋯O3.064169.5

This interactive table presents selected non-covalent interaction parameters from cocrystals formed with the analogous compound 1,3,5-Trifluoro-2,4,6-triiodobenzene. The data is derived from published crystallographic studies and illustrates the typical geometries of halogen bonds. nih.govfrontiersin.org

Quantitative Prediction of Supramolecular Assembly

A significant future direction is the move from qualitative descriptions to quantitative predictions of how this compound will assemble in the solid state. This involves the use of computational chemistry to model and rank the strength of various non-covalent interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), are crucial tools in this endeavor.

By calculating the molecular electrostatic potential (MEP) on the surface of the molecule, researchers can visualize and quantify the magnitude of the σ-hole on the iodine atom, predicting its propensity to form halogen bonds. nih.gov. Furthermore, binding energy calculations for different possible dimers and larger clusters can predict the most stable arrangements. acs.orgnih.gov. For instance, calculations on cocrystals of TFTIB with benzoylpyridine isomers have shown that the relative strengths of C-I···N and C-I···O halogen bonds can be predicted by evaluating the MEPs and binding energies, which aligns well with experimental crystal structures. nih.gov. Applying these computational methods to this compound will enable the rational design of cocrystals with desired network structures and properties.

Multicomponent Cocrystals with Enhanced Functionality

Building on a deeper understanding of non-covalent interactions, a major area of emerging research is the design of multicomponent cocrystals with specific, enhanced functions. By carefully selecting co-formers that interact with this compound via halogen bonding, it is possible to create materials where the whole is greater than the sum of its parts.

The extensive work on TFTIB demonstrates the versatility of this approach, showing that it can co-crystallize with a wide range of Lewis bases to form diverse supramolecular architectures. researchgate.net. Some of these resulting materials have shown promise as optoelectronic functional materials. researchgate.net. For example, by combining halogen-bond donors with acceptors that have specific electronic or photophysical properties, it is possible to create materials with tailored conductivity, luminescence, or charge-transport characteristics. Future work with this compound will involve screening a wide variety of co-formers to produce multicomponent systems with enhanced functionalities for applications in electronics, sensing, and photonics.

Computational Design of New Reactions and Materials

The discovery of new materials and reactions has traditionally been a labor-intensive process of trial and error. However, the advent of powerful computational tools is shifting the paradigm towards in silico design and discovery. For a versatile building block like this compound, computational methods can predict its assembly into novel crystal structures and even design new multicomponent reactions to create complex molecular scaffolds.

Algorithms can now perform crystal structure prediction based on minimizing lattice energy, providing a powerful tool for virtual screening of potential cocrystals. This allows researchers to identify and prioritize co-formers that are most likely to yield stable, ordered materials with desired topologies. Beyond predicting structures, computational tools can design new, mechanistically distinct multicomponent reactions from the ground up, expanding the synthetic chemist's toolkit and enabling the creation of complex products in a single step.

Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) represent the next frontier in the computational design of reactions and materials. These technologies can analyze vast datasets of known reactions and crystal structures to identify hidden patterns and build predictive models. nih.govijsea.com. In the context of this compound, ML models are being developed to predict the probability of cocrystal formation between it and a potential co-former with much greater speed than traditional computational methods. acs.orgmdpi.com.

These models use molecular descriptors derived from 2D structures to learn the complex interplay of factors that lead to successful cocrystallization. mdpi.commdpi.com. By training on large databases like the Cambridge Structural Database (CSD), algorithms such as random forests and artificial neural networks can effectively guide high-throughput screening efforts, saving significant time and resources. acs.orgmdpi.com. Furthermore, AI is revolutionizing synthetic chemistry by predicting reaction outcomes, planning retrosynthetic routes, and even optimizing reaction conditions. ijsea.com. The future application of these AI tools will undoubtedly accelerate the discovery of new materials and synthetic pathways involving this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Trifluoro-2-iodobenzene, considering regioselective iodination in a trifluorinated aromatic system?

  • Methodological Answer : Regioselective iodination of trifluorinated benzene derivatives can be achieved via directed ortho-metalation (DoM) strategies or electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) in acidic media. For example, halogen exchange reactions under controlled conditions (e.g., using CuI catalysts) or iododesilylation of trimethylsilyl precursors may enhance selectivity. Prior studies on analogous compounds like 1,2,3-trifluoro-4-iodobenzene suggest that steric and electronic effects of fluorine substituents direct iodination to the para position relative to electron-withdrawing groups . Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by 19F^{19}\text{F} NMR are critical for verifying regiochemical outcomes.

Q. How can spectroscopic techniques (NMR, FT-IR, X-ray crystallography) be systematically applied to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 19F^{19}\text{F} NMR : Fluorine chemical shifts are highly sensitive to electronic environments. For 1,3,5-trifluoro substitution, expect three distinct 19F^{19}\text{F} signals with coupling constants (JF-FJ_{\text{F-F}}) between 8–12 Hz, typical of meta-fluorine interactions .
  • X-ray Crystallography : Co-crystallization with pyridine derivatives (e.g., 2,3-bis(pyridin-2-yl)pyrazine) can stabilize halogen-bonded networks, enabling precise determination of iodine geometry and intermolecular interactions .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS should confirm the molecular ion peak at m/z 295.89 (C6_6H2_2F3_3I).

Q. What are the critical safety considerations when handling this compound, particularly regarding iodine volatility and fluorine reactivity?

  • Methodological Answer :

  • Use fume hoods and sealed systems to mitigate iodine sublimation. Store in amber glass under inert gas (argon/nitrogen) to prevent light- or moisture-induced decomposition.
  • Fluorinated aromatics may release HF under harsh conditions; neutralize spills with calcium carbonate. Refer to iodobenzene safety protocols for emergency measures (e.g., skin/eye exposure) .

Advanced Research Questions

Q. How does the electronic effect of trifluoromethyl and iodo substituents influence cross-coupling reaction efficiency in palladium-catalyzed transformations?

  • Methodological Answer : The strong electron-withdrawing nature of -CF3_3 and -I groups deactivates the aromatic ring, reducing oxidative addition rates in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity. For Ullmann-type couplings, CuI/1,10-phenanthroline systems in DMF at 110°C have shown success with polyhalogenated substrates. Comparative studies with 1,2,4,5-tetrafluoro-3,6-diiodobenzene highlight the role of halogen bonding in stabilizing transition states .

Q. What methodological approaches resolve contradictions in reported melting points or spectral data for halogenated benzene derivatives?

  • Methodological Answer :

  • Thermal Analysis : Differential scanning calorimetry (DSC) can distinguish polymorphic forms or solvates that cause melting point discrepancies.
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict 19F^{19}\text{F} NMR shifts and vibrational modes (FT-IR) to validate experimental data .
  • Interlaboratory Reproducibility : Standardize solvent systems (e.g., CDCl3_3 vs. DMSO-d6_6) and calibration protocols for NMR to minimize instrumental variability.

Q. How can this compound serve as a building block in supramolecular chemistry, particularly for halogen-bonded frameworks?

  • Methodological Answer : The iodine atom acts as a halogen bond donor, forming strong interactions (15–30 kJ/mol) with electron-rich acceptors like pyridines or nitriles. Co-crystallization experiments in methylene chloride with 2,3-bis(pyridin-2-yl)pyrazine yield 1:1 co-crystals, as confirmed by single-crystal XRD. Such frameworks are relevant for designing porous materials or molecular sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.